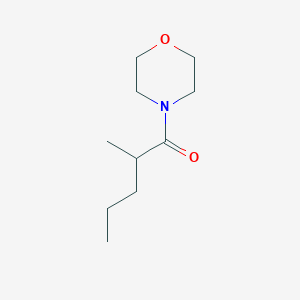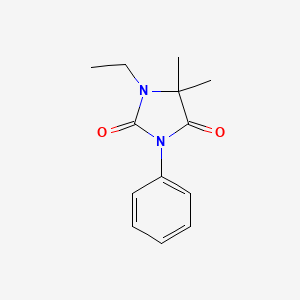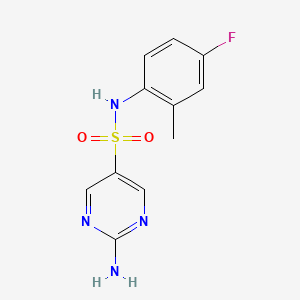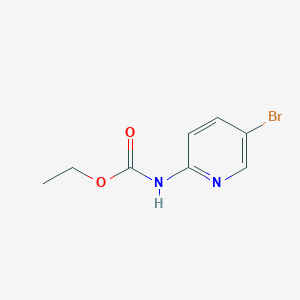![molecular formula C20H27N3O5S B7561346 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7561346.png)
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as AZD-9291 and has been studied extensively for its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one involves the inhibition of the T790M mutant EGFR. The compound binds to the ATP-binding site of the mutant EGFR and prevents the activation of downstream signaling pathways that are necessary for cell proliferation and survival. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical studies. The compound has been shown to selectively inhibit the growth of cancer cells that harbor the T790M mutation in the EGFR, while having minimal effects on normal cells. Additionally, the compound has been shown to have good pharmacokinetic properties, making it a promising candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its potent anti-cancer activity, selectivity for cancer cells with the T790M mutation in the EGFR, and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise for its synthesis and handling, as well as the potential for off-target effects on other proteins.
Zukünftige Richtungen
There are several future directions for the research and development of 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one. These include:
1. Clinical trials to evaluate the safety and efficacy of the compound in patients with NSCLC.
2. Development of combination therapies that incorporate this compound with other anti-cancer agents.
3. Investigation of the potential for the compound to inhibit other mutant forms of EGFR or other oncogenic proteins.
4. Exploration of the potential for the compound to be used in the treatment of other types of cancer.
5. Development of more efficient and scalable methods for the synthesis of the compound.
6. Investigation of the potential for the compound to be used in combination with immunotherapies to enhance anti-tumor immune responses.
In conclusion, this compound is a promising compound for the treatment of NSCLC and other types of cancer. Its potent anti-cancer activity, selectivity for cancer cells with the T790M mutation in the EGFR, and good pharmacokinetic properties make it a promising candidate for clinical development. However, further research is needed to fully elucidate its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one involves several steps. The first step involves the preparation of 3-aminopiperidine, which is then reacted with azepan-1-carbonyl chloride to produce 3-(azepan-1-ylcarbonyl)piperidine. The next step involves the reaction of 3-(azepan-1-ylcarbonyl)piperidine with 4-fluorobenzenesulfonyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively inhibit the growth of cancer cells that harbor the T790M mutation in the epidermal growth factor receptor (EGFR). This mutation is commonly found in patients with non-small cell lung cancer (NSCLC) and is associated with resistance to EGFR inhibitors.
Eigenschaften
IUPAC Name |
6-[3-(azepane-1-carbonyl)piperidin-1-yl]sulfonyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c24-19-14-28-18-8-7-16(12-17(18)21-19)29(26,27)23-11-5-6-15(13-23)20(25)22-9-3-1-2-4-10-22/h7-8,12,15H,1-6,9-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLXGGOLQBJUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)


![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)

![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)
![6-{[(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazin-1-yl)quinoline-4-carboxylic acid](/img/structure/B7561333.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate](/img/structure/B7561341.png)
![N-(4-chlorophenyl)-3-{[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}benzenesulfonamide](/img/structure/B7561349.png)
![N-(3-chloro-4-methylphenyl)-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7561352.png)
